Val-Gly-NH2 HCl

説明

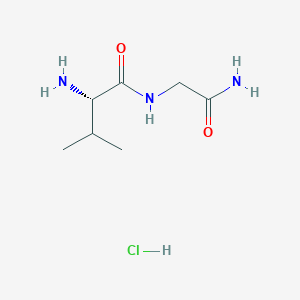

Val-Gly-NH2 HCl, also known as H-Val-Gly-NH2 hydrochloride, is a small peptide with the empirical formula C7H16ClN3O2 and a molecular weight of 209.67 . It is primarily used in peptide synthesis .

Synthesis Analysis

The enzymatic synthesis of Val-Gly from valine methylester and glycine using L-amino acid esterase (LAE) has been reported . Microorganisms exhibiting LAE activity were screened from the soil for this purpose .Molecular Structure Analysis

The SMILES string for Val-Gly-NH2 HCl is Cl.CC©C@HC(=O)NCC(N)=O . The InChI key is SMACEPBFMAVOOZ-RGMNGODLSA-N .Physical And Chemical Properties Analysis

Val-Gly-NH2 HCl is a solid substance . Its molecular formula is C7H16ClN3O2, and it has a molecular weight of 209.67 .科学的研究の応用

Hydrophobic Side Chain Proximity in Polytetrapeptide of Tropoelastin

The peptide sequence containing Val-Gly-NH2 plays a critical role in the structural properties of tropoelastin, a precursor of elastin. Studies have shown an increase in hydrophobic side chain proximity within the polypeptide sequence on increasing the temperature. This finding directly demonstrates the "hydrophobic effect" responsible for temperature transitions in aqueous systems, a key aspect of elastin's functionality (Urry et al., 1977).

Synthesis and Physicochemical Properties in Prodrug Development

Val-Gly-NH2 has been utilized in the development of prodrugs, like diester prodrugs of ganciclovir. This research focused on improving the bioavailability and therapeutic activity of these prodrugs. The findings revealed enhanced aqueous stability and improved antiviral potency without increasing cytotoxicity, demonstrating the utility of Val-Gly-NH2 in pharmaceutical development (Patel et al., 2005).

Dendrimer Drug Delivery for Brain Injury

In the context of treating brain injury, Val-Gly-NH2 related compounds have been explored as part of dendrimer-drug combination therapy. This approach showed promise in reducing adverse side effects and enhancing neuroprotection in a large animal model. The research signifies the potential of using such peptide sequences in targeted drug delivery systems (Mishra et al., 2014).

Secondary Structure Identification in Synthetic Polypentapeptide

The Val-Gly-NH2 sequence is also important in identifying secondary structures in synthetic polypeptides. Proton and carbon magnetic resonance studies have utilized this sequence to delineate peptide NH chemical shifts, contributing to the understanding of peptide conformation and function (Urry et al., 1975).

ACE Inhibitory Peptides from Cuttlefish Muscle Protein

Research has identified Val-Gly-NH2 containing peptides as potent angiotensin I-converting enzyme (ACE) inhibitors. These peptides, derived from cuttlefish muscle protein, have shown significant antihypertensive effects in animal models, highlighting their potential in treating hypertension and related diseases (Balti et al., 2015).

Interaction with Metal Ions

The Val-Gly-NH2 sequence has also been studied in the context of its interaction with metal ions, as seen in research on chelate complexes involving amino acids and cis-Pt(NH3)2Cl2. These studies provide insights into the structural and chemical properties of such complexes, which have implications in fields like bioinorganic chemistry and pharmacology (Iakovidis et al., 1989).

Safety and Hazards

Val-Gly-NH2 HCl is classified under GHS07, with a signal word of "Warning" . It has hazard statement H319, which indicates that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMACEPBFMAVOOZ-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)

![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)

![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)